N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
CAS No.: 1019101-57-5
Cat. No.: VC11915806
Molecular Formula: C16H17N5O4
Molecular Weight: 343.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019101-57-5 |
|---|---|
| Molecular Formula | C16H17N5O4 |
| Molecular Weight | 343.34 g/mol |
| IUPAC Name | N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C16H17N5O4/c1-9-7-11(20-21(9)2)15-18-19-16(25-15)17-14(22)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22) |
| Standard InChI Key | RRDUABADFYSUCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions:
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Formation of the Oxadiazole Core:
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Oxadiazoles are commonly synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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Introduction of the Pyrazole Ring:
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The pyrazole unit can be formed through cyclocondensation of hydrazines with diketones or β-ketoesters.
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Coupling with Dimethoxybenzamide:
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The final step involves coupling the oxadiazole-pyrazole intermediate with a benzoyl chloride derivative containing methoxy substituents.
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Each step requires careful optimization to ensure high yields and purity.
Biological Activity
Oxadiazole derivatives like this compound are known for their broad spectrum of biological activities:
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Antimicrobial Activity:
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Anti-inflammatory Potential:
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Anticancer Properties:
Analytical Characterization
Characterization of this compound involves various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR (¹H and ¹³C) | Confirms the chemical structure and functional groups |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Identifies characteristic functional group vibrations (e.g., C=O stretch) |
| X-ray Crystallography | Provides detailed information on molecular geometry and crystal structure |
These methods ensure the structural integrity and purity of the compound.
Applications in Medicinal Chemistry
This compound's structural features make it a candidate for drug development:
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Lead Optimization:
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It can serve as a scaffold for designing derivatives with improved potency or selectivity.
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Pharmacokinetics Studies:
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Modifications to the methoxybenzamide group may enhance bioavailability or metabolic stability.
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Targeted Therapy:
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The pyrazole and oxadiazole rings can be tailored to interact with specific biological targets.
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Future Research Directions
Further research on this compound could focus on:
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Conducting in vitro and in vivo studies to validate its biological activities.
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Exploring its interaction with enzymes or receptors through computational modeling.
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Synthesizing analogs to evaluate structure-activity relationships (SAR).
This detailed analysis highlights the scientific significance of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide as a promising molecule for pharmaceutical research.
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